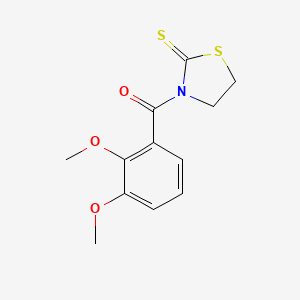

2-Thiazolidinethione, 3-(2,3-dimethoxybenzoyl)-

Description

3-(2,3-Dimethoxybenzoyl)-1,3-thiazolidine-2-thione is a heterocyclic compound featuring a thiazolidine ring fused with a thione group and substituted with a 2,3-dimethoxybenzoyl moiety. Key characteristics include:

- Molecular Formula: C₁₂H₁₃NO₃S₂

- Molecular Weight: 283.36 g/mol

- CAS Registry Number: 111427-22-6 .

Properties

IUPAC Name |

(2,3-dimethoxyphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S2/c1-15-9-5-3-4-8(10(9)16-2)11(14)13-6-7-18-12(13)17/h3-5H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVEIOIFLZOKIEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N2CCSC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462043 | |

| Record name | 2-Thiazolidinethione, 3-(2,3-dimethoxybenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144344-71-8 | |

| Record name | 2-Thiazolidinethione, 3-(2,3-dimethoxybenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolidinethione, 3-(2,3-dimethoxybenzoyl)- typically involves the reaction of 2-thiazolidinethione with 2,3-dimethoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Thiazolidinethione, 3-(2,3-dimethoxybenzoyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.

Substitution: The benzoyl group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazolidinethione derivatives.

Scientific Research Applications

2-Thiazolidinethione, 3-(2,3-dimethoxybenzoyl)- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Thiazolidinethione, 3-(2,3-dimethoxybenzoyl)- involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Heterocycle Modifications

Benzimidazole-2-thione Derivatives

- Example : Benzimidazole-2-thione derivatives (e.g., from –4) feature a benzimidazole ring instead of thiazolidine.

- Key Differences: Synthesis: Benzimidazoles are synthesized from o-phenylenediamine and thiourea , whereas thiazolidinethiones may derive from thiosemicarbazide and aldehydes . Bioactivity: Benzimidazoles are noted for antimicrobial and anticancer properties , while thiazolidinethiones with dimethoxybenzoyl groups may exhibit enhanced receptor binding due to increased lipophilicity.

Thiazolidine-2,4-dione (TZD) Derivatives

- Example : TZD-thiosemicarbazone hybrids () contain two ketone groups.

- Key Differences :

- Electronic Effects : The thione group in 3-(2,3-dimethoxybenzoyl)-thiazolidinethione may confer stronger hydrogen-bonding capacity compared to TZD’s ketones.

- Bioactivity : TZD derivatives are linked to antidiabetic activity , whereas dimethoxybenzoyl-thiazolidinethione’s pharmacological profile remains underexplored.

Substituent Variations

Benzoyl Group Modifications

Thiophene and Triazole Hybrids

- Example: Phenoxymethylbenzoimidazole-thiazole-triazole acetamides (): Complexity: Multi-ring systems (e.g., triazole-thiazole) contrast with the simpler thiazolidinethione scaffold. Synthetic Accessibility: Thiazolidinethione derivatives may offer streamlined synthesis compared to multi-step hybrid systems .

Physicochemical and Pharmacokinetic Properties

<sup>*</sup>Estimated using fragment-based methods.

Biological Activity

2-Thiazolidinethione, 3-(2,3-dimethoxybenzoyl)- is a derivative of thiazolidine-2-thione, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a thiazolidine ring substituted with a dimethoxybenzoyl group. This structural configuration is crucial for its biological activity and interaction with various biological targets.

Antioxidant Activity

Research indicates that thiazolidine derivatives possess significant antioxidant properties. The compound's ability to scavenge free radicals is essential in preventing oxidative stress-related diseases. A study highlighted the antioxidant activity of thiazolidine derivatives, suggesting that modifications to the benzoyl group can enhance this property .

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme involved in uric acid production, and its inhibition is vital for managing conditions like gout. A series of thiazolidine-2-thione derivatives were synthesized and evaluated for XO inhibitory activity. One notable derivative exhibited an IC50 value of 3.56 μmol/L, significantly more potent than allopurinol, a standard treatment for hyperuricemia . The mechanism involved mixed-type inhibition, with molecular docking studies revealing critical interactions between the compound and active site residues of XO .

Anticancer Properties

Thiazolidine derivatives have been investigated for their anticancer potential. The presence of the dimethoxybenzoyl moiety in 2-Thiazolidinethione enhances its ability to induce apoptosis in cancer cells. Studies have shown that these compounds can inhibit cell proliferation and promote cell cycle arrest in various cancer cell lines .

Anti-inflammatory Effects

Thiazolidinethiones are also recognized for their anti-inflammatory properties. They modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinethiones is closely linked to their chemical structure. Key findings from SAR studies include:

- Substituent Effects : The presence of electron-donating groups (e.g., methoxy) on the benzoyl moiety enhances antioxidant and anticancer activities.

- Ring Modifications : Variations in the thiazolidine ring structure can influence enzyme inhibition potency and selectivity against XO.

- Hydrogen Bonding : Molecular docking studies indicate that specific functional groups facilitate hydrogen bonding with target enzymes, enhancing inhibitory effects .

Case Studies

- In Vitro Studies : A comprehensive evaluation of various thiazolidine derivatives demonstrated that structural modifications significantly impacted their biological activities. For instance, compounds with sulfonamide groups showed enhanced XO inhibition compared to those without .

- Animal Models : In vivo studies have confirmed the efficacy of selected thiazolidine derivatives in reducing serum uric acid levels in animal models of hyperuricemia, further supporting their potential as therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.